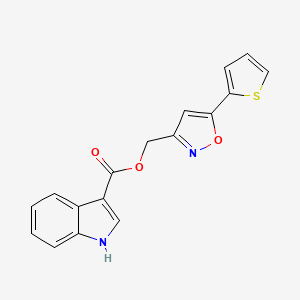

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(13-9-18-14-5-2-1-4-12(13)14)21-10-11-8-15(22-19-11)16-6-3-7-23-16/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLSYPDNDFNLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes . The thiophene moiety can be introduced via a cyclization reaction involving sulfur-containing reagents . The indole ring is often synthesized through Fischer indole synthesis or other established methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal catalysts, such as toxicity and environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The ester group and aromatic systems in this compound are susceptible to oxidative transformations:

- Ester Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the methyl ester to a carboxylic acid derivative (C₁₇H₁₁N₃O₄S). This reaction proceeds via radical intermediates, with the indole ring remaining intact under mild conditions .

- Thiophene Ring Oxidation : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to a sulfoxide or sulfone, altering electronic properties .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ester oxidation | KMnO₄, H₂SO₄, 60°C, 4h | Carboxylic acid derivative | |

| Thiophene oxidation | H₂O₂ (30%), AcOH, RT, 12h | Sulfoxide/sulfone-functionalized compound |

Reduction Reactions

The isoxazole and ester functionalities participate in selective reductions:

- Isoxazole Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the isoxazole to a β-amino alcohol derivative while preserving the indole and thiophene rings .

- Ester Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the ester to a primary alcohol.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

- Indole C-2 Substitution : Bromination (Br₂ in AcOH) selectively substitutes the indole’s C-2 position, forming 2-bromo-indole derivatives .

- Ester Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the ester group with an amide, forming carboxamide derivatives .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Indole bromination | Br₂ (1.2 eq), AcOH, 25°C, 3h | 2-Bromo-indole carboxylate | |

| Ester aminolysis | CH₃NH₂, DMF, 80°C, 8h | Carboxamide derivative |

Cyclization and [3+2] Cycloaddition

The isoxazole ring participates in cycloaddition reactions:

- Nitrile Oxide Cycloaddition : Reaction with acrylonitrile under thermal conditions forms fused pyrazole-isoxazole systems .

- Indole-Mediated Cyclization : Heating with CuI in DMF induces intramolecular cyclization, generating polycyclic indole derivatives .

Degradation and Stability

The compound undergoes hydrolysis under specific conditions:

- Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the ester bond, yielding 1H-indole-3-carboxylic acid and (5-(thiophen-2-yl)isoxazol-3-yl)methanol .

- Photodegradation : UV light (254 nm) induces radical-mediated decomposition, forming thiophene-2-carbaldehyde and indole fragments .

Comparative Reactivity Insights

- Isoxazole vs. Indole Reactivity : The isoxazole ring is more reactive toward nucleophiles (e.g., amines), while the indole moiety favors electrophilic substitutions .

- Thiophene Stability : The thiophene ring resists oxidation unless strong peroxides are used, making it a stable aromatic component in most reactions .

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic applications and biological target interactions.

Scientific Research Applications

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate is a complex organic compound that combines thiophene, isoxazole, and indole moieties, making it valuable in medicinal chemistry and organic synthesis. Its applications span across various scientific fields due to its potential biological activities and its role as a building block for complex molecules.

Scientific Research Applications

This compound has applications in various scientific fields:

- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.

- Biology It is investigated for potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine Explored as a potential therapeutic agent because of its unique structural features and biological activities.

- Industry It is utilized in developing new materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.

Structural Features and Synthesis

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate is an organic molecule that combines a thiophene ring, an isoxazole moiety, and an indole derivative. This combination contributes to its potential biological activities and applications in medicinal chemistry. A general synthetic route may include optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The isoxazole ring is known for its involvement in pharmacological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound has been predicted and studied through computational methods, suggesting therapeutic applications. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects; for example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Chemical Reactions

This compound can undergo reactions, including:

- Oxidation Oxidation using reagents like potassium permanganate or chromium trioxide.

- Reduction Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Mechanism of Action

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily involve indole derivatives fused or conjugated with other heterocycles (e.g., thiazoles, oxadiazoles, or thiazolidinones). Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Structural and Functional Group Variations

Key Observations :

- Solubility : The carboxylate ester group may improve lipophilicity relative to free carboxylic acid derivatives (e.g., compounds in ), favoring membrane permeability.

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed 5-(thiophen-2-yl)isoxazole methanol with indole-3-carboxylic acid via esterification, contrasting with the condensation or cyclization methods used for thiazolidinone derivatives (e.g., acetic acid reflux in ).

Physicochemical Data Comparison

Notes:

- Thiazolidinone derivatives () often exhibit higher thermal stability due to hydrogen-bonding networks within the crystal lattice.

Research Findings and Implications

- Synthetic Challenges: The esterification step for the target compound may require optimized conditions (e.g., DCC/DMAP coupling) to avoid indole ring degradation, unlike the straightforward cyclization methods for thiazolidinones .

- SAR Insights: Replacement of thiazolidinone with isoxazole-thiophene may reduce off-target metal chelation effects while maintaining π-π stacking interactions with biological targets.

- Unanswered Questions : The impact of the thiophene ring’s sulfur atom on cytochrome P450 metabolism remains unexplored compared to oxygen/nitrogen-rich analogs .

Biological Activity

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate is a complex organic compound characterized by its unique combination of thiophene, isoxazole, and indole moieties. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific therapeutic potentials.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach is the formation of the isoxazole ring through a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes. The chemical structure is defined by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N₃O₂S |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 1210637-62-9 |

Anticancer Activity

Research indicates that compounds containing indole and isoxazole structures exhibit significant anticancer properties. In vitro studies have demonstrated that related indole-containing derivatives show preferential antiproliferative activity against various human cancer cell lines, including Colo320 (colon) and Calu-3 (lung) cells. These studies revealed low micromolar IC₅₀ values, indicating effective inhibition of cell proliferation . The mechanism involves the induction of apoptosis through the activation of effector caspases, which are crucial for programmed cell death.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Similar compounds with indole derivatives have shown promising results in inhibiting inflammatory pathways. For instance, certain derivatives demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural features have been reported to exhibit fungicidal and bactericidal activities, indicating a broad spectrum of potential applications in treating infectious diseases .

The biological activity of this compound likely results from its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes associated with inflammation or cancer progression .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Indole derivatives | Anticancer, anti-inflammatory | Common pharmacophore |

| Thiophene-based compounds | Diverse pharmacological properties | Known for various therapeutic effects |

| Isoxazole derivatives | Antimicrobial, anticancer | Widely studied for therapeutic potential |

Case Studies

- Indole-containing Diarylisoxazoles : A study synthesized novel diarylisoxazoles based on indole structures that exhibited significant anticancer activity in vitro. The findings highlighted the importance of structural modifications in enhancing biological efficacy .

- Anti-inflammatory Evaluation : Research on pyrazole derivatives showed that certain compounds exhibited potent anti-inflammatory activities with IC₅₀ values significantly lower than traditional NSAIDs, suggesting a promising avenue for new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.